molecular formula C22H29NO B14568404 (4-Decylphenyl)(pyridin-3-yl)methanone CAS No. 61823-97-0

(4-Decylphenyl)(pyridin-3-yl)methanone

Cat. No.: B14568404
CAS No.: 61823-97-0
M. Wt: 323.5 g/mol
InChI Key: KUDKPCFHECQXFE-UHFFFAOYSA-N
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Description

(4-Decylphenyl)(pyridin-3-yl)methanone is an organic compound that belongs to the class of aryl-phenylketones This compound features a phenyl ring substituted with a decyl group at the 4-position and a pyridin-3-yl group attached to the methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Decylphenyl)(pyridin-3-yl)methanone typically involves the following steps:

    Starting Materials: The synthesis begins with 4-decylbenzaldehyde and pyridin-3-ylmethanone.

    Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base such as sodium hydroxide or potassium carbonate.

    Reaction Conditions: The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures (around 60-80°C) for several hours.

    Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Automated Systems: Employing automated systems for precise control of reaction conditions.

    Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(4-Decylphenyl)(pyridin-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the ketone group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(4-Decylphenyl)(pyridin-3-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (4-Decylphenyl)(pyridin-3-yl)methanone involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, potentially leading to therapeutic effects such as inhibition of microbial growth or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Phenyl(pyridin-3-yl)methanone: Lacks the decyl group, making it less hydrophobic.

    (4-Octylphenyl)(pyridin-3-yl)methanone: Similar structure but with an octyl group instead of a decyl group.

    (4-Methylphenyl)(pyridin-3-yl)methanone: Contains a methyl group, resulting in different physical and chemical properties.

Uniqueness

    Hydrophobicity: The presence of the decyl group increases the hydrophobicity of (4-Decylphenyl)(pyridin-3-yl)methanone, potentially enhancing its interactions with lipid membranes.

    Structural Diversity: The combination of a phenyl ring, a decyl group, and a pyridin-3-yl group provides unique structural features that can be exploited in various applications.

Properties

CAS No.

61823-97-0

Molecular Formula

C22H29NO

Molecular Weight

323.5 g/mol

IUPAC Name

(4-decylphenyl)-pyridin-3-ylmethanone

InChI

InChI=1S/C22H29NO/c1-2-3-4-5-6-7-8-9-11-19-13-15-20(16-14-19)22(24)21-12-10-17-23-18-21/h10,12-18H,2-9,11H2,1H3

InChI Key

KUDKPCFHECQXFE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC1=CC=C(C=C1)C(=O)C2=CN=CC=C2

Origin of Product

United States

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